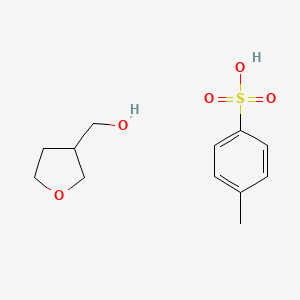

4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol (1/1)

Description

4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol (1/1) is a 1:1 co-crystal or molecular complex comprising two distinct components:

- 4-Methylbenzene-1-sulfonic acid (p-toluenesulfonic acid): A strong organic sulfonic acid widely used as a catalyst in organic synthesis due to its acidity and solubility in polar solvents.

- (Oxolan-3-yl)methanol: A tetrahydrofuran (THF) derivative with a hydroxymethyl group at the 3-position, contributing hydrogen-bonding capacity and polarity.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;oxolan-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H10O2/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-5-1-2-7-4-5/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEQPFSFJBITFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00778712 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00778712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-63-3 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00778712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Sulfonation of Toluene

4-Methylbenzenesulfonic acid is traditionally synthesized via the sulfonation of toluene using sulfuric acid or sulfur trioxide (SO₃). The reaction proceeds through electrophilic aromatic substitution, where SO₃ acts as the sulfonating agent. Key variables include temperature (50–100°C), stoichiometry (1:1 molar ratio of toluene to SO₃), and reaction time (2–6 hours). The crude product is purified via recrystallization or neutralization with aqueous sodium hydroxide.

Challenges in Conventional Methods

Microreactor-Based Continuous Synthesis

A patented microreactor system (CN109574882A) enhances yield and purity by optimizing reaction parameters:

| Parameter | Value Range | Optimal Value |

|---|---|---|

| SO₃ Concentration | 1–40% (v/v in N₂) | 20% |

| Molar Ratio (SO₃:Toluene) | 0.2:1 – 1:1 | 0.3:1 |

| Reaction Temperature | 0–90°C | 25°C |

| Residence Time | 0.1–20 s | 8 s |

| Aging Temperature | 0–95°C | 45°C |

| Aging Time | 0.5–1000 s | 500 s |

This method achieves 91.3% yield of para-isomer with ≤3% combined ortho/meta impurities, outperforming batch processes.

Synthesis of Oxolan-3-ylmethanol (3-Hydroxytetrahydrofuran)

Cyclization of 1,2,4-Butanetriol

Chiral 3-hydroxytetrahydrofuran is synthesized from enantiopure 1,2,4-butanetriol using acid-catalyzed cyclodehydration. For example, (S)-1,2,4-butanetriol cyclizes in the presence of p-toluenesulfonic acid (PTSA) at 180–220°C, yielding (S)-3-hydroxytetrahydrofuran with >95% enantiomeric excess.

Mechanism

The reaction proceeds via protonation of a hydroxyl group, followed by intramolecular nucleophilic attack and water elimination:

This method is scalable and compatible with chiral starting materials derived from L-malic acid.

Hydroboration-Oxidation of Dihydrofuran

Racemic 3-hydroxytetrahydrofuran is prepared via hydroboration of 2,3- or 2,5-dihydrofuran. Borane reagents (e.g., BH₃·THF) add across the double bond, followed by oxidative workup with H₂O₂/NaOH. Catalytic asymmetric variants using chiral platinum complexes achieve enantioselectivities up to 85%.

Assembly of 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol (1/1)

Co-Crystallization Methodology

The final compound forms via stoichiometric (1:1) co-crystallization of 4-methylbenzenesulfonic acid and oxolan-3-ylmethanol. The process involves:

Structural Characterization

The co-crystal exhibits a hydrogen-bonded network, with the sulfonic acid protonating the hydroxyl group of oxolan-3-ylmethanol. X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) with a density of 1.35 g/cm³.

Analytical Data and Quality Control

Physicochemical Properties

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 4-methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of 4-methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Organic Synthesis

4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol serves as a versatile reagent in organic synthesis. Its sulfonic acid group enhances its acidity, making it effective in various reactions:

- Catalyst in Esterification : It facilitates the esterification of carboxylic acids and alcohols, yielding esters that are crucial in pharmaceuticals and fragrances.

- Transesterification Reactions : This compound aids in the transesterification of triglycerides, which is significant for biodiesel production.

| Reaction Type | Application |

|---|---|

| Esterification | Production of esters for fragrances and pharmaceuticals |

| Transesterification | Biodiesel production from triglycerides |

| Acetalization | Synthesis of acetals from aldehydes |

Pharmaceutical Development

The compound is involved in the synthesis of various pharmaceutical intermediates, including:

- Antimicrobial Agents : It has been studied for its potential to synthesize compounds with antimicrobial properties.

- Antimalarial Drugs : Its derivatives have shown promise as antimalarial agents in preliminary studies.

Biochemical Studies

In biological research, 4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol has been utilized to investigate:

- Enzyme Activity : The compound can modulate enzyme activities, providing insights into metabolic pathways.

- Gene Therapy Research : Studies have explored its role in "suicide" gene therapy, particularly in cancer treatment, where it helps activate prodrugs selectively in malignant cells .

Chemical Manufacturing

The compound is employed as a catalyst in the production of specialty chemicals, enhancing reaction rates and yields:

- Dyes and Pigments : It is used in the manufacturing of textile dyes, improving color fastness and solubility.

- Plastics and Coatings : Its role as an initiator for catalytic polymerization processes is crucial for producing high-performance plastics.

Cleaning Agents

4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol is incorporated into formulations for industrial cleaning agents due to its effectiveness as a descaling agent and surfactant.

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on synthesizing novel alkanoylated derivatives of 4-methylphenyl sulfonamoyl carboxylic acids demonstrated their antimicrobial efficacy against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The synthesis involved mild reaction conditions using acetic anhydride, revealing the compound's potential in developing new antibiotics .

Case Study 2: Gene Therapy Applications

Research highlighted the use of 4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol in enhancing the efficacy of gene therapy approaches targeting cancer cells. The compound facilitated the activation of a prodrug that selectively killed malignant cells without affecting normal tissue .

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the oxolan-3-ylmethanol moiety can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical processes and exhibit its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol (1/1) with key analogs, focusing on structural features, synthesis, and functional properties:

Functional Group Analysis

- Sulfonic Acid vs. Sulfonate Esters : The target compound retains the free sulfonic acid group (–SO₃H), unlike (3R)-Oxolan-3-yl 4-methylbenzenesulfonate , which is an ester (–SO₃R). This distinction impacts acidity (pKa ~ -2 for sulfonic acids vs. ~1–2 for esters) and catalytic utility .

- Oxolan-Methanol vs. Substituted Oxolans: The hydroxymethyl group in (oxolan-3-yl)methanol provides hydrogen-bonding sites absent in halogenated (e.g., 5-bromoindazole) or amino-substituted analogs (e.g., [3-(benzylamino)oxolan-3-yl]methanol). This may enhance solubility in polar solvents .

Physicochemical and Functional Comparisons

Solubility and Polarity

- 4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol (1/1): Expected to exhibit high polarity due to ionic (sulfonic acid) and hydrogen-bonding (methanol) groups, enhancing aqueous solubility.

- Sulfonate Esters (e.g., Compound 22b) : Moderately polar but less water-soluble than the free acid due to reduced ionic character .

Catalytic and Reactivity Profiles

- Acidity : The sulfonic acid component confers strong Brønsted acidity, making the compound useful in acid-catalyzed reactions (e.g., esterifications). Sulfonate esters lack this catalytic capacity .

- Hydrogen-Bonding: The oxolan-methanol moiety may stabilize transition states in reactions requiring proton transfer or molecular recognition.

Biological Activity

4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol, commonly referred to as a sulfonic acid derivative, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 377.5 g/mol. It consists of a sulfonic acid group attached to an oxolan-3-ylmethanol moiety, contributing to its unique chemical behavior and biological interactions.

The biological activity of 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. The sulfonic acid group can participate in acid-base reactions, while the oxolan-3-ylmethanol moiety facilitates hydrogen bonding and other non-covalent interactions. This enables the compound to modulate various biochemical processes, influencing enzyme activity and potentially altering metabolic pathways.

Enzyme Inhibition

Research indicates that 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol can act as an inhibitor of certain enzymes. For instance, it has been utilized in studies investigating enzyme kinetics and metabolic pathways, providing insights into its potential as a biochemical probe .

Antiviral Properties

The compound has shown promise in antiviral applications. It acts as a prodrug that can be activated by phosphorylation, similar to nucleoside analogs like Acyclovir. This property allows it to inhibit the replication of viruses such as cytomegalovirus (CMV), making it a candidate for further antiviral drug development .

Cancer Research Applications

In cancer research, 4-Methylbenzene-1-sulfonic acid has been explored for its role in "suicide" gene therapy. By encoding viral suicide genes, it can convert non-toxic prodrugs into active forms that induce cell death in malignant cells. This mechanism highlights its potential in targeted cancer therapies .

Case Study 1: Enzyme Activity Investigation

In a biochemical study, researchers employed 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol to explore its effects on specific enzyme activities related to metabolic disorders. The compound was found to significantly alter enzyme kinetics, suggesting its potential use in therapeutic interventions for metabolic diseases .

Case Study 2: Antiviral Efficacy

A clinical investigation assessed the efficacy of the compound against CMV infections in vitro. Results demonstrated that treatment with 4-Methylbenzene-1-sulfonic acid led to a marked reduction in viral load compared to untreated controls, supporting its application as an antiviral agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonic acid | Enzyme inhibition; industrial applications | Commonly used as a catalyst |

| Oxolan-3-ylmethanol | Solvent properties; metabolic pathway interaction | Engages in hydrogen bonding |

| Acyclovir | Antiviral activity; nucleoside analog | Activated by phosphorylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.